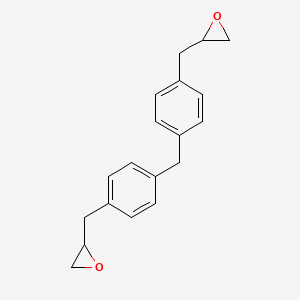

Bis(4-(oxiran-2-ylmethyl)phenyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[[4-(oxiran-2-ylmethyl)phenyl]methyl]phenyl]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-5-16(10-18-12-20-18)6-2-14(1)9-15-3-7-17(8-4-15)11-19-13-21-19/h1-8,18-19H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCOEVAUHQFCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=C(C=C2)CC3=CC=C(C=C3)CC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemical Transformations

Conventional Synthesis Routes of Bis(4-(oxiran-2-ylmethyl)phenyl)methane

The primary conventional method for synthesizing this compound involves the reaction of bisphenol F with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst. This process is a cornerstone of the epoxy resin industry and has been extensively studied and optimized.

Reaction Mechanisms in Glycidyl (B131873) Ether Formation from Bisphenols and Epichlorohydrin

The formation of glycidyl ethers from bisphenols, such as bisphenol F, and epichlorohydrin is a two-step process initiated by the deprotonation of the phenolic hydroxyl groups by a base, typically sodium hydroxide. This results in the formation of a phenoxide ion, which is a potent nucleophile.

The first step involves the nucleophilic attack of the phenoxide ion on the terminal carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. The reaction is a classic example of a Williamson ether synthesis.

In the second step, the newly formed hydroxyl group is deprotonated by another equivalent of the base. The resulting alkoxide then undergoes an intramolecular nucleophilic substitution, displacing the adjacent chloride ion and forming the stable oxirane (epoxide) ring of the glycidyl ether. This ring-closing step is often referred to as dehydrochlorination.

Deprotonation: The phenolic hydroxyl group of the bisphenol reacts with a base (e.g., NaOH) to form a phenoxide ion.

Nucleophilic Attack and Ring Opening: The phenoxide ion attacks the terminal carbon of epichlorohydrin, opening the epoxide ring to form a chlorohydrin ether intermediate.

Dehydrochlorination and Ring Closing: The intermediate is dehydrochlorinated by the base, leading to the formation of the glycidyl ether.

An excess of epichlorohydrin is crucial to minimize the formation of higher molecular weight oligomers, which can occur if the newly formed glycidyl ether reacts with another bisphenol molecule.

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction conditions and the choice of catalyst. Key parameters that are manipulated include temperature, molar ratio of reactants, reaction time, and the type of catalyst and solvent used.

Reaction Conditions:

| Parameter | Optimized Range | Rationale |

| Temperature | 50-110 °C | Balances reaction rate with minimizing side reactions. Higher temperatures can lead to unwanted polymerization. |

| Molar Ratio (Epichlorohydrin:Bisphenol F) | 3:1 to 15:1 | An excess of epichlorohydrin favors the formation of the monomer and reduces oligomerization. |

| Reaction Time | 30-300 minutes | Sufficient time is required for complete conversion, but prolonged times can increase side product formation. |

| Base | Solid or aqueous NaOH/KOH | Provides the alkaline medium necessary for the reaction to proceed. |

Catalyst Systems:

Various catalysts have been explored to enhance the rate and selectivity of the glycidylation reaction. These can be broadly classified as homogeneous and heterogeneous catalysts.

| Catalyst Type | Examples | Advantages |

| Homogeneous Catalysts | Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), Phosphonium salts | High activity and selectivity, mild reaction conditions. |

| Heterogeneous Catalysts | Zeolites (e.g., H-beta), Fe-Zn composite oxides | Ease of separation and recovery, potential for continuous processes, environmentally friendly. |

For instance, the use of phase-transfer catalysts like tetrabutylammonium bromide can significantly improve the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin is present. Recent research has also focused on solid acid catalysts like zeolite Y and Fe-Zn composite oxides for the synthesis of the precursor bisphenol F, which offer advantages in terms of catalyst reusability and reduced environmental impact. mdpi.comresearchgate.net

Bio-Based Precursor Utilization for Sustainable Monomer Development

In response to growing environmental concerns and the desire to move away from petroleum-based feedstocks, significant research has been directed towards the development of bio-based epoxy resins. Eugenol (B1671780) and furandicarboxylic acid are two prominent renewable resources that have shown great potential as precursors for the synthesis of analogues of this compound.

Eugenol-Derived this compound Analogues and Their Synthesis

Eugenol, a major component of clove oil, is a versatile bio-based platform chemical with a phenolic hydroxyl group and an allyl side chain, making it an excellent candidate for modification into epoxy monomers. researchgate.net

One common pathway to synthesize eugenol-based epoxy monomers involves a two-step process of esterification followed by epoxidation. mdpi.com

Esterification: The phenolic hydroxyl group of eugenol can be esterified with various dicarboxylic acids or their derivatives to create a diester intermediate. This step effectively links two eugenol molecules, creating a structure analogous to a bisphenol.

Epoxidation: The allyl groups on the eugenol moieties are then epoxidized, typically using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), to form the desired diepoxide monomer. mdpi.com

This pathway allows for the creation of a diverse range of epoxy monomers with varying properties depending on the dicarboxylic acid used as a linker. For example, using a rigid aromatic dicarboxylic acid can lead to epoxy resins with high thermal stability.

2,5-Furandicarboxylic acid (FDCA), a bio-based dicarboxylic acid derived from the dehydration of sugars, has emerged as a key building block for sustainable polymers. mdpi.comnih.gov It can be used to synthesize furan-based analogues of this compound.

A notable example is the synthesis of bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)furan-2,5-dicarboxylate (EUFU-EP), which is synthesized from eugenol and FDCA. researchgate.net This process involves the esterification of the two carboxyl groups of FDCA with the phenolic hydroxyl group of two eugenol molecules, followed by the epoxidation of the allyl groups of the eugenol moieties. The resulting epoxy resin exhibits a high biomass content (up to 93.3%) and excellent thermal and mechanical properties. researchgate.net

Another approach involves the direct glycidylation of FDCA with epichlorohydrin. This method is analogous to the conventional synthesis of bisphenol-based epoxy resins and offers a more direct route to furan-based diepoxides. nih.gov The reaction proceeds through the addition of the carboxylate groups of FDCA to the epoxy ring of epichlorohydrin, facilitated by a phase-transfer catalyst. nih.gov

Comparison of Bio-Based Epoxy Precursors:

| Bio-Based Precursor | Synthetic Pathway | Key Advantages |

| Eugenol | Esterification with dicarboxylic acids followed by epoxidation of allyl groups. | High reactivity, potential for tunable properties based on linker, derived from a readily available natural source. |

| 2,5-Furandicarboxylic Acid (FDCA) | Esterification with eugenol followed by epoxidation, or direct glycidylation with epichlorohydrin. | High biomass content, potential to replace petroleum-based aromatic acids, imparts rigidity and favorable thermal properties to the resulting resin. |

The development of these bio-based synthetic routes represents a significant step towards more sustainable and environmentally friendly epoxy resin systems, offering viable alternatives to traditional petroleum-derived monomers like this compound.

Novel Epoxidation Strategies for Allylic Precursors (e.g., m-Chloroperbenzoic Acid Mediated Epoxidation)

While the term "allylic precursor" is used broadly, it is important to note that 4,4'-diallyl-diphenylmethane is a non-conjugated diene. The reactivity of its terminal double bonds is influenced by the phenyl groups, but it does not possess the hydroxyl group characteristic of allylic alcohols that can direct some stereoselective epoxidation reactions. masterorganicchemistry.com The epoxidation of such unfunctionalized olefins has been a subject of extensive research to enhance selectivity and efficiency.

m-Chloroperbenzoic Acid (m-CPBA) Mediated Epoxidation:

The use of meta-chloroperbenzoic acid (m-CPBA) remains a cornerstone for the epoxidation of alkenes due to its reliability and operational simplicity. masterorganicchemistry.com It is an electrophilic oxidizing agent that transfers an oxygen atom to the nucleophilic double bond of the alkene. The reaction is typically carried out in non-aqueous, inert solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) to prevent the opening of the newly formed epoxide ring. wpmucdn.com

The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," which ensures a syn-addition of the oxygen atom to the plane of the double bond. masterorganicchemistry.comwpmucdn.com This means that the stereochemistry of the starting alkene is retained in the epoxide product. For a terminal alkene like those in 4,4'-diallyl-diphenylmethane, this results in the formation of a racemic mixture of enantiomers for each epoxide ring.

Key parameters influencing the m-CPBA epoxidation include:

Stoichiometry: A slight excess of m-CPBA is often used to ensure complete conversion of the starting material.

Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

pH: The presence of acidic byproducts like m-chlorobenzoic acid can potentially catalyze the ring-opening of the epoxide. To mitigate this, a buffer such as sodium bicarbonate (NaHCO3) is sometimes added to the reaction mixture. wpmucdn.com

Table 1: Representative Conditions for m-CPBA Epoxidation of an Alkene

| Parameter | Condition | Purpose |

| Reagent | m-Chloroperbenzoic acid (m-CPBA) | Oxygen source for epoxidation |

| Substrate | 4,4'-diallyl-diphenylmethane | Alkene precursor |

| Solvent | Dichloromethane (DCM) | Inert reaction medium |

| Temperature | 0 °C to 25 °C | Control reaction rate, minimize side reactions |

| Buffer | Sodium bicarbonate (optional) | Neutralize acidic byproducts |

| Workup | Sodium sulfite (B76179) or thiosulfate (B1220275) wash | Quench excess peroxy acid |

Novel and Alternative Epoxidation Strategies:

While m-CPBA is effective, research continues to explore alternative methods to improve safety, catalytic efficiency, and environmental friendliness. For unfunctionalized olefins, several novel strategies have emerged:

Catalytic Systems with Metal Complexes: Mono- and polynuclear nickel complexes have been investigated as catalysts for olefin epoxidation using m-CPBA as the terminal oxidant. These systems can offer different reactivity profiles and selectivities compared to the uncatalyzed reaction. mdpi.com

Dioxiranes: Reagents like dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) are powerful and highly selective epoxidizing agents. They are known for their high yields and the ability to epoxidize even less reactive double bonds under mild conditions. researchgate.net

Enantioselective Epoxidation: For achieving asymmetric synthesis, methods like the Sharpless-Katsuki epoxidation are prominent, although they are specifically designed for allylic alcohols where a hydroxyl group directs the stereochemistry. masterorganicchemistry.com For unfunctionalized olefins, chiral catalysts based on manganese-salen complexes have been developed to induce enantioselectivity.

These novel strategies, while not extensively documented specifically for 4,4'-diallyl-diphenylmethane, represent the forefront of epoxidation chemistry and could be applied to its synthesis to achieve specific outcomes like higher efficiency or stereocontrol.

Mechanistic Elucidation of Synthetic Reaction Pathways for Oxirane Ring Formation

The formation of the oxirane rings in this compound from its precursor, 4,4'-diallyl-diphenylmethane, via peroxy acid epoxidation is best understood through the lens of a well-established, concerted mechanism.

The reaction between a peroxy acid like m-CPBA and one of the alkene moieties of the precursor proceeds through a single, cyclic transition state. masterorganicchemistry.com This mechanism involves several simultaneous electronic rearrangements:

The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.

Simultaneously, a lone pair from this terminal oxygen forms a bond with the other carbon of the alkene double bond.

The weak oxygen-oxygen single bond in the peroxy acid cleaves.

The proton from the hydroxyl group of the peroxy acid is transferred to the carbonyl oxygen of the same molecule.

The π-bond of the carbonyl group shifts to become a single bond.

This entire process occurs in one concerted step, without the formation of any discrete intermediates like carbocations. masterorganicchemistry.comwpmucdn.com This is supported by the stereospecific nature of the reaction, where the configuration of substituents on the double bond is preserved in the final epoxide.

Computational Studies and Transition State Analysis:

While specific computational studies for the epoxidation of 4,4'-diallyl-diphenylmethane are not widely available, theoretical investigations on similar systems, such as limonene, provide valuable insights. researchgate.net Density Functional Theory (DFT) calculations are commonly used to model the reaction pathway and analyze the transition state (TS). researchgate.net

These studies confirm the concerted nature of the reaction and can predict the activation energies for different reaction pathways. For a diene like 4,4'-diallyl-diphenylmethane, the two double bonds are chemically equivalent and non-conjugated, meaning they are expected to react independently. The epoxidation of the first double bond would yield a mono-epoxide intermediate, which would then undergo a second epoxidation to form the final diepoxide product.

Table 2: Key Features of the m-CPBA Epoxidation Mechanism

| Feature | Description | Implication for Synthesis |

| Nature | Concerted, single transition state masterorganicchemistry.com | No charged intermediates, fewer side products from rearrangements. |

| Stereochemistry | Syn-addition masterorganicchemistry.com | The two new C-O bonds form on the same face of the original double bond. |

| Stereospecificity | Configuration of alkene is retained | Predictable stereochemical outcome based on substrate geometry. |

| Transition State | Cyclic, "Butterfly" conformation masterorganicchemistry.com | All bond-forming and bond-breaking events occur simultaneously. |

| Selectivity | Electrophilic attack favors electron-rich alkenes | Reactivity can be predicted based on the electronic nature of the double bond. |

The formation of the oxirane ring is a highly efficient process, driven by the release of strain from the weak O-O bond in the peroxy acid and the formation of a stable carboxylic acid byproduct. The somewhat asynchronous formation of the two new C-O single bonds in the transition state has been suggested by computational analyses of similar reactions. researchgate.net

Polymerization and Curing Kinetics of Bis 4 Oxiran 2 Ylmethyl Phenyl Methane Systems

Thermoset Formation Mechanisms

The transformation of Bis(4-(oxiran-2-ylmethyl)phenyl)methane from a liquid resin to a solid thermoset is achieved through various polymerization mechanisms, primarily involving reactions with amines and anhydrides, often facilitated by catalysts. Understanding these pathways is essential for controlling the network structure and, consequently, the material's performance.

Amine-Epoxy Polymerization Mechanisms and Reaction Pathways (e.g., with 4,4′-Diaminodiphenylmethane (DDM))

The reaction between epoxy groups of this compound and primary amines of a curing agent like 4,4′-Diaminodiphenylmethane (DDM) proceeds in a stepwise manner. Initially, the primary amine attacks the epoxide ring, leading to the formation of a secondary amine and a hydroxyl group. This is followed by the reaction of the newly formed secondary amine with another epoxy group, resulting in a tertiary amine and another hydroxyl group. This process creates a three-dimensional crosslinked network. kpi.uacarbon-connected.de

The curing process can be summarized by the following key reactions:

Primary Amine-Epoxy Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂-CH(OH)-

Secondary Amine-Epoxy Reaction: R-NH-CH₂-CH(OH)- + CH₂(O)CH- → R-N(CH₂-CH(OH)-)₂

Etherification (Epoxy-Hydroxyl Reaction): -OH + CH₂(O)CH- → -O-CH₂-CH(OH)-

Anhydride-Epoxy Polymerization Pathways (e.g., with Methyl Hexahydrophthalic Anhydride (B1165640) (MHHPA) and Methyl Nadic Anhydride (MNA))

The curing of this compound with cyclic anhydrides such as Methyl Hexahydrophthalic Anhydride (MHHPA) or Methyl Nadic Anhydride (MNA) typically requires an initiator or catalyst. The reaction mechanism is initiated by a nucleophilic attack on the anhydride ring, often by a hydroxyl group present as an impurity or intentionally added. This opens the anhydride ring to form a monoester with a free carboxyl group. psu.edu

The carboxylic acid then reacts with an epoxy group to form a diester and a new secondary hydroxyl group. This newly formed hydroxyl group can then react with another anhydride molecule, perpetuating the curing process through polyesterification. psu.edu The presence of an initiator, such as a tertiary amine or an imidazole (B134444), can significantly accelerate the curing reaction by facilitating the initial ring-opening of the anhydride. epo.org

The main reaction steps are:

Initiation: A hydroxyl-containing species opens the anhydride ring, forming a carboxylic acid.

Propagation: The carboxylic acid reacts with an epoxy group, generating a new hydroxyl group.

Polyesterification: The newly formed hydroxyl group continues to react with anhydride molecules, leading to the formation of a crosslinked polyester (B1180765) network. psu.edu

Catalytic Effects in Curing Reactions (e.g., role of Imidazole and 4-Dimethylaminopyridine)

Catalysts play a crucial role in controlling the rate and extent of curing reactions in epoxy systems. Imidazole and its derivatives are highly effective catalysts for both amine-epoxy and anhydride-epoxy curing. researchgate.netresearchgate.netsemanticscholar.org In anhydride curing, imidazoles can directly initiate the polymerization by attacking the anhydride. epo.org For epoxy homopolymerization, the imidazole ring becomes permanently incorporated into the polymer chain, and the adduct formed is the true catalytic species. semanticscholar.org

4-Dimethylaminopyridine (DMAP) is another potent nucleophilic catalyst used in various organic reactions, including the polymerization of epoxides. taylorandfrancis.comwikipedia.org It can initiate the anionic homopolymerization of epoxy monomers, leading to high reaction rates and the formation of networks with high crosslink density. researchgate.net The catalytic cycle of DMAP in esterifications with anhydrides involves the formation of a highly reactive acetylpyridinium ion, which is then attacked by the alcohol. wikipedia.org

The catalytic activity of these compounds significantly reduces the required curing temperature and time, making them valuable for industrial applications. bohrium.comgoogle.com

Self-Curing Characteristics and Induced Network Formation

Under certain conditions, such as elevated temperatures or the presence of specific initiators, this compound can undergo self-curing or homopolymerization. This process involves the anionic polymerization of the epoxy groups, initiated by nucleophiles like tertiary amines or imidazoles. researchgate.net

The homopolymerization reaction can be complex, with the potential for chain transfer reactions that limit the length of the primary polymer chains. However, initiators like DMAP have been shown to produce longer primary chains and achieve complete conversion. researchgate.net The resulting network from homopolymerization exhibits a high crosslink density, leading to high glass transition temperatures. researchgate.net

Curing Kinetics Analysis

The study of curing kinetics provides valuable information about the reaction rates, conversion, and activation energy of the polymerization process. This data is essential for optimizing curing cycles and predicting the performance of the final thermoset material.

Kinetic Modeling Approaches for Curing Process Prediction (e.g., Kamal's Autocatalytic Model)

The prediction and understanding of the curing process of epoxy resins like this compound are crucial for optimizing manufacturing processes and ensuring desired material properties. Kinetic modeling provides a mathematical framework to describe the rate of the curing reaction as a function of time, temperature, and the degree of cure. Among the various models, the Kamal-Sourour model, an autocatalytic model, is widely employed for its effectiveness in describing the complex polymerization reactions of epoxy systems. nih.gov

The Kamal model is a semi-empirical model that accurately captures the characteristic behavior of many epoxy-amine curing reactions, which are often slow to start, then accelerate as the reaction generates chemical species that catalyze the process, and finally slow down as reactants are consumed. researchgate.net The model is expressed by the following general equation:

dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ

Where:

dα/dt is the rate of cure.

α is the degree of conversion.

k₁ and k₂ are temperature-dependent reaction rate constants, which typically follow an Arrhenius equation.

m and n are the reaction orders.

The parameters of the Kamal model (k₁, k₂, m, n) are typically determined by fitting the model to experimental data obtained from techniques such as Differential Scanning Calorimetry (DSC). researchgate.net DSC measures the heat flow associated with the curing reaction, which is directly proportional to the reaction rate. By performing isothermal or non-isothermal DSC scans, the degree of cure (α) and the rate of cure (dα/dt) can be determined as a function of time and temperature.

While the Kamal model is highly effective, it may not accurately predict the final stages of curing, where the reaction rate can become limited by the diffusion of reactants as the viscosity of the system increases dramatically and vitrification occurs. researchgate.net To account for this, extended versions of the Kamal model have been developed that incorporate a diffusion factor, which modifies the reaction rate at high degrees of conversion. researchgate.net

| Parameter | Description | Typical Value Range |

|---|---|---|

| k₁ | Rate constant for the non-autocatalytic reaction. Follows Arrhenius temperature dependence. | Varies with temperature and system |

| k₂ | Rate constant for the autocatalytic reaction. Follows Arrhenius temperature dependence. | Varies with temperature and system |

| m | Reaction order for the autocatalytic part. | ≤ 1 for epoxy resins researchgate.net |

| n | Reaction order for the n-th order part. | 1 ≤ n ≤ 2 for epoxy resins researchgate.net |

Impact of Stoichiometry and Additives on Curing Reactivity and Gelation Time

The curing reactivity, gelation time, and ultimate properties of this compound epoxy systems are profoundly influenced by the stoichiometry of the reactants and the presence of additives.

Stoichiometry: The stoichiometric ratio refers to the balance between the reactive functional groups of the epoxy resin and the curing agent (e.g., an amine hardener). For an epoxy-amine system, this is the ratio of epoxide groups to amine hydrogen atoms. Deviations from the ideal 1:1 stoichiometry can significantly alter the network structure.

Excess Epoxy: Formulations with an excess of epoxy groups generally result in a lower crosslink density. researchgate.net This can lead to a lower glass transition temperature (Tg) but may improve properties like resistance to fluid ingress due to more efficient chain packing. researchgate.net The curing reaction may also proceed through different mechanisms, such as etherification (epoxy-hydroxyl reaction), especially at elevated temperatures.

Excess Amine: An excess of the amine hardener can also lead to a decrease in crosslink density and a plasticizing effect, resulting in a lower Tg and reduced mechanical properties.

The stoichiometric ratio has a direct impact on gelation time. Gelation is the point at which a continuous cross-linked network first appears, leading to a rapid increase in viscosity. The system with the fastest reaction rate, typically at or near the stoichiometric ratio, will generally have the shortest gelation time.

Catalysts: Lewis acids and bases can catalyze the ring-opening polymerization of epoxides.

Accelerators: Tertiary amines, such as N,N-Dimethylaniline, and phenols are often used as accelerators in epoxy-amine systems. They can facilitate the reaction between the epoxy and amine groups, leading to a significant reduction in gelation time, even at lower temperatures. researchgate.net

The choice and concentration of an accelerator must be carefully controlled, as it can affect not only the curing kinetics but also the working life (pot life) of the resin and the final properties of the cured material. For instance, an overly accelerated system might gel too quickly, preventing proper processing and application. researchgate.net

| Variable | Effect on Crosslink Density | Effect on Gelation Time | Impact on Properties |

|---|---|---|---|

| Stoichiometric Ratio (Epoxy:Amine = 1:1) | Maximizes crosslink density | Typically shortest gelation time | Optimized mechanical strength and Tg |

| Excess Epoxy | Decreases crosslink density researchgate.net | May increase or decrease depending on system | Lower Tg, potentially improved fluid resistance researchgate.net |

| Excess Amine | Decreases crosslink density | May increase or decrease depending on system | Lower Tg, reduced mechanical properties |

| Addition of Accelerator (e.g., Tertiary Amine) | Can influence final network structure | Decreases gelation time researchgate.net | Reduces cure temperature/time required |

Advanced Spectroscopic Investigations of Polymerization Progress (e.g., FTIR and NMR for Chemical Group Transformations)

Spectroscopic techniques are invaluable tools for monitoring the chemical transformations that occur during the polymerization of this compound in real-time. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for providing detailed insights into the curing process at a molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is widely used to track the progress of curing by monitoring the changes in the concentration of specific functional groups. jlu.edu.cn This is typically done by measuring the absorbance of characteristic infrared bands over time. For an epoxy-amine system, key spectral changes include:

Decrease of the Epoxide Band: The disappearance of the oxirane ring is a direct measure of the extent of the reaction. The characteristic absorption band for the epoxide group is typically observed around 915 cm⁻¹. The degree of conversion can be quantified by monitoring the decrease in the area of this peak.

Formation of Hydroxyl Groups: As the epoxide ring opens through reaction with the amine, a secondary hydroxyl (-OH) group is formed. This leads to the appearance and growth of a broad absorption band in the region of 3200-3600 cm⁻¹.

Changes in Amine Bands: The consumption of primary (-NH₂) and secondary (-NH-) amine groups can also be monitored. Primary amines often show a characteristic doublet, which is replaced by a single peak corresponding to the secondary amine as the reaction proceeds.

FTIR analysis can be performed in situ, allowing for real-time monitoring of the cure kinetics under various temperature and pressure conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a non-destructive method to evaluate epoxy cure by probing the changes in the molecular mobility of the system. digitallibrarynasampe.orgama-science.org As the liquid resin transforms into a cross-linked solid, the mobility of the polymer chains is severely restricted. This change in mobility directly affects NMR relaxation times.

Solid-State NMR: For the cured, solid thermoset, solid-state ¹³C NMR is a powerful technique for structural characterization. nih.gov It can identify the different carbon environments in the cross-linked network, confirming the formation of new chemical bonds and providing details about the final structure of the thermoset. nih.gov

Relaxation Time Measurements: Techniques like single-sided NMR can monitor the cure process in situ by measuring spin-spin (T₂) and spin-lattice (T₁) relaxation times. proquest.com As curing progresses and molecular mobility decreases, the T₂ relaxation time shortens significantly. researchgate.net This change can be correlated with the degree of cure, providing a non-destructive method for quality control and process monitoring. digitallibrarynasampe.orgproquest.com

These advanced spectroscopic methods provide complementary information to thermal analysis techniques like DSC, offering a comprehensive understanding of the chemical and physical changes that define the polymerization and curing of this compound systems.

| Technique | Observed Change During Curing | Information Gained |

|---|---|---|

| FTIR Spectroscopy | Decrease in absorbance at ~915 cm⁻¹ | Consumption of epoxide groups; degree of conversion jlu.edu.cn |

| Increase in broad absorbance at 3200-3600 cm⁻¹ | Formation of hydroxyl groups | |

| Changes in N-H stretching/bending regions | Consumption of primary and secondary amines | |

| NMR Spectroscopy | Changes in ¹³C chemical shifts (Solid-State) | Structural identification of the cross-linked network nih.gov |

| Decrease in T₂ relaxation time | Reduction in molecular mobility; correlated with degree of cure researchgate.net |

Network Structure and Morphology Development in Cured Resins

Crosslinking Density Determinations and Their Influence on Network Rigidity

The crosslinking density is a fundamental parameter of thermosetting polymer networks, defining their structural integrity and thermomechanical performance. For resins based on Bis(4-(oxiran-2-ylmethyl)phenyl)methane, this density is a key determinant of network rigidity. Epoxy networks are characterized by a high crosslink density, which contributes to their enhanced chemical performance, strength, and stiffness. acs.org

The properties of these networks can be finely tuned by adjusting their structure. acs.org An increase in the degree of crosslinking generally leads to a higher glass transition temperature (Tg), increased rubbery modulus, and a greater resistance to swelling. dtic.mil Studies on various epoxy systems have demonstrated a linear relationship between crosslinking density and properties like tensile strength and Young's modulus. nih.gov

Influence of DGEBF Isomerism on Network Properties

| Isomer/Mixture | Glass Transition Temperature (Tg) (°C) | Crosslink Density (mol/m³) | Bulk Density (g/cm³) |

|---|---|---|---|

| ppDGEBF | 145 | 4900 | 1.234 |

| poDGEBF | 133 | 4700 | 1.234 |

| ooDGEBF | 113 | 4200 | 1.226 |

| DER 354 (Industrial Mix) | 131 | 4600 | 1.231 |

Morphological Characterization of Thermosetting Networks

The morphology of thermosetting networks derived from this compound is intimately linked to the monomer structure and curing conditions. The spatial arrangement of the crosslinked chains dictates macroscopic properties. The effectiveness of network packing is influenced by the degree of ortho versus para substitution on the aromatic rings of the DGEBF monomer. acs.org

Networks based on DGEBF are generally denser than those derived from the related Diglycidyl ether of bisphenol A (DGEBA), which is attributed to the absence of methyl groups on the bridging carbon in DGEBF, allowing for more efficient packing. nih.gov However, within DGEBF-based systems, isomerism plays a crucial role. The linear shape of the para-para isomer (ppDGEBF) allows for more effective packing compared to the less symmetrical ortho-substituted isomers. acs.orgnih.gov This difference in packing efficiency contributes to variations in bulk density. acs.org

Furthermore, the reactivity of the monomers during cure can lead to morphological heterogeneities. For instance, rapid consumption of secondary amines during the curing process can result in the formation of distinct areas with high and low crosslink densities, creating a non-uniform network morphology. nih.govacs.org

Relationship Between Monomer Isomerism and Resulting Network Architecture

The regioisomerism within DGEBF has a profound and previously often overlooked impact on the resulting network architecture and performance. acs.orgwhiterose.ac.uk Industrial DGEBF is a mixture of three primary regioisomers: para-para (ppDGEBF), para-ortho (poDGEBF), and ortho-ortho (ooDGEBF). acs.orgnih.gov The position of the glycidyl (B131873) ether groups on the phenyl rings significantly alters the geometry and reactivity of the monomer. acs.orgresearchgate.net

Studies comparing networks made from the isolated isomers cured with an amine hardener like meta-xylylenediamine (MXDA) have revealed significant variations in properties. acs.orgwhiterose.ac.uk A clear trend emerges where increased ortho content leads to a weakening of the network. acs.orgwhiterose.ac.uk Specifically, as the substitution moves from para to ortho, there is a decrease in:

Glass Transition Temperature (Tg) : Indicating a less rigid network at elevated temperatures. acs.orgwhiterose.ac.uk

Crosslink Density : Reflecting a less efficiently formed network. acs.orgwhiterose.ac.uk

Chemical Resistance : Shown by increased solvent uptake and faster diffusion of solvent molecules into the network. acs.org

Conversely, networks with a higher degree of para-substitution exhibit superior performance characteristics. acs.org Industrial resin mixtures, such as DER 354, which contain a combination of these isomers, typically show properties that are intermediate between the extremes represented by the pure para-para and ortho-ortho isomers. acs.org This demonstrates that even subtle changes in the monomer's chemical structure can have a significant and predictable impact on the final network performance. acs.orgwhiterose.ac.uk

Chemical Performance in Methanol for DGEBF Isomer Networks

| Isomer/Mixture | Ultimate Solvent Uptake (% by mass) | Sorption Diffusion Coefficient (Dsor) (10⁻¹³ m²/s) | Desorption Diffusion Coefficient (Ddes) (10⁻¹³ m²/s) |

|---|---|---|---|

| ppDGEBF | 11.0 | 1.7 | 1.6 |

| poDGEBF | 11.9 | 2.0 | 1.1 |

| ooDGEBF | 12.8 | 2.4 | 0.8 |

| DER 354 (Industrial Mix) | 11.0 | 1.9 | 1.4 |

In-situ Studies of Network Formation using Rheological and Spectroscopic Techniques

The real-time monitoring of the curing process, or network formation, is crucial for understanding and controlling the final properties of thermoset materials. Both rheological and spectroscopic techniques are powerful tools for in-situ studies of this compound polymerization.

Spectroscopic Techniques: Near-infrared (NIR) spectroscopy is a widely used method for monitoring the cure of epoxy resins. nih.govacs.org It allows for the quantitative determination of the concentration of key functional groups, including epoxide, primary amine, and secondary amine groups, as the reaction progresses. nih.govacs.org By tracking the consumption of these groups over time, researchers can identify the specific reactions occurring during network formation. nih.gov NIR has been successfully used to investigate the effect of isomerism in DGEBF systems, showing that a complete or near-complete reaction is achieved for all isomers when cured with MXDA, confirming that property differences arise from the network structure itself rather than an incomplete cure. acs.org Other techniques like Fourier-transform infrared (FT-IR) spectroscopy and differential scanning calorimetry (DSC) are also employed to monitor the chemical reactions and determine cure kinetics and glass transition temperatures. researchgate.netacs.org

Modification Strategies for Enhanced Performance of Bis 4 Oxiran 2 Ylmethyl Phenyl Methane Based Thermosets

Toughening Mechanisms and Approaches

The inherent brittleness of highly cross-linked epoxy networks, such as those derived from Bis(4-(oxiran-2-ylmethyl)phenyl)methane, limits their use in applications requiring high fracture toughness. To address this, various toughening strategies have been developed, focusing on dissipating the energy of crack propagation.

Incorporation of Polyhedral Oligomeric Silsesquioxanes (POSS) for Toughening

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured organic-inorganic hybrid compounds that serve as effective toughening agents for epoxy resins. mdpi.com These molecules possess a rigid, inorganic silica (B1680970) core and flexible organic arms that can be functionalized to react with the epoxy matrix. This dual nature allows for molecular-level dispersion and covalent bonding within the thermoset network.

The toughening mechanism of POSS involves several synergistic effects. The rigid POSS nanocore can hinder crack propagation, while the flexible organic chains surrounding the core can absorb and dissipate energy. semanticscholar.org When a crack encounters a POSS molecule, it may be deflected, bifurcated, or pinned, thus requiring more energy to propagate. Furthermore, the presence of these nanoparticles can induce micro-scale toughening mechanisms in the surrounding matrix, such as shear banding and particle cavitation. researchgate.net Research on epoxy systems has shown that reactive POSS, which covalently bonds with the matrix, is significantly more effective at increasing toughness compared to non-reactive POSS. mdpi.com The incorporation of POSS can lead to a substantial increase in fracture toughness (KIC), impact strength, and Young's modulus, often without significantly compromising the glass transition temperature (Tg). semanticscholar.orgresearchgate.net

Table 1: Effect of Reactive POSS Modifiers on Epoxy Resin Properties

| Modifier Type | Modifier Content | KIC (MPa·m¹/²) | Impact Strength (kJ·m⁻²) | Enhancement vs. Pristine Resin |

|---|---|---|---|---|

| Pristine Epoxy | 0% | 1.60 | 15.78 | N/A |

| OGCPS-EP-0.6-C | 0.6% | 2.54 | 19.33 | 58.75% (KIC), 22.48% (Impact) |

Data derived from studies on 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline/4,4′-methylenebis(2-ethylaniline) epoxy systems, demonstrating the toughening principles. researchgate.net

Reactive Diluents and Viscosity Modifiers for Processing Control

The addition of reactive diluents can significantly lower the viscosity of the epoxy system, improving its handling and processing characteristics. dergipark.org.tr However, their inclusion can also affect the final properties of the cured thermoset. Typically, the addition of a monofunctional diluent can lead to a decrease in cross-linking density, which may lower the glass transition temperature (Tg) and mechanical strength. nih.govresearchgate.net Conversely, carefully selected difunctional or multifunctional diluents can reduce viscosity while maintaining or even enhancing certain mechanical properties like fracture toughness by improving the material's ductility. mdpi.comresearchgate.net The key is to achieve a balance between reduced viscosity for processing and the desired thermomechanical performance of the final product. researchgate.net

Table 2: Influence of a Bio-based Reactive Diluent (MGEC) on DGEBA Epoxy Viscosity

| Diluent Concentration (wt%) | Viscosity at 20 °C (mPa·s) | Viscosity Reduction Factor |

|---|---|---|

| 0 | 12500 | 1x |

| 5 | 4100 | ~3x |

| 10 | 1600 | ~8x |

| 15 | 850 | ~15x |

| 20 | 500 | ~25x |

Data from studies on DGEBA-based resins, illustrating the significant viscosity reduction achievable with reactive diluents. nih.gov

Hybrid Composite Formulations and Interfacial Adhesion Studies

Creating hybrid composites by incorporating reinforcing materials such as carbon or glass fibers into the this compound matrix is a primary strategy for achieving superior mechanical properties. The performance of these composites is critically dependent on the interfacial adhesion between the epoxy matrix and the reinforcement. nih.govmdpi.com A strong interface ensures efficient stress transfer from the matrix to the fibers, maximizing the strength and stiffness of the composite material. researchgate.net

Interfacial adhesion is influenced by factors such as surface chemistry, surface topography, and the presence of coupling agents. nih.gov Various surface treatments are employed to enhance this adhesion. For metallic reinforcements like aluminum, surface roughening through sanding or grit-blasting can increase mechanical interlocking. researchgate.net For fiber reinforcements, chemical treatments can introduce functional groups that form covalent bonds with the epoxy matrix, leading to stronger chemical adhesion. nih.gov Studies have shown a direct correlation between surface roughness and interfacial strength, as measured by properties like lap shear strength. researchgate.net Proper control of the interface is essential for preventing premature failure mechanisms like delamination or fiber pull-out and for realizing the full potential of the composite material. nih.gov

Flame Retardancy Mechanisms and Additive Research

The organic nature of epoxy thermosets makes them inherently flammable, which restricts their use in electronics, transportation, and construction where stringent fire safety standards are required. Research into flame retardancy focuses on incorporating additives that can interrupt the combustion cycle through chemical or physical actions.

Design and Integration of Phosphorus-Containing Modifiers for Fire Safety

Phosphorus-based compounds are highly effective halogen-free flame retardants for epoxy resins. researchgate.netaccustandard.com Their flame-retardant action can occur in both the gas phase and the condensed (solid) phase. mdpi.com

Gas-Phase Mechanism : During combustion, certain phosphorus compounds can decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the gas phase, interrupting the high-energy chain reactions of combustion by quenching flame-propagating radicals like H• and OH•. mdpi.com

Condensed-Phase Mechanism : In the solid phase, phosphorus compounds can promote the formation of a stable, insulating layer of char on the material's surface. researchgate.net This char layer acts as a physical barrier, limiting the transfer of heat from the flame to the polymer and slowing the release of flammable volatile gases into the flame zone. researchgate.net

Reactive phosphorus-containing flame retardants, such as those based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), can be covalently integrated into the epoxy network. udayton.edu This approach ensures the permanency of the flame retardant and often has a lesser impact on the mechanical properties of the thermoset compared to additive (non-reactive) flame retardants. udayton.edu The incorporation of these modifiers can significantly increase the Limiting Oxygen Index (LOI), achieve high ratings in UL-94 vertical burn tests, and reduce the peak heat release rate (pHRR) during combustion. researchgate.net

Table 3: Flame Retardancy Performance of Epoxy Resin Modified with a DOPO-based Compound

| Sample (Phosphorus wt%) | LOI (%) | UL-94 Rating | Char Yield at 700°C (%) |

|---|---|---|---|

| P0 (0%) | 21.1 | No Rating | 14.5 |

| P1.5 (1.5%) | 26.5 | No Rating | 17.1 |

| P2.0 (2.0%) | 28.2 | V-1 | 18.2 |

| P2.5 (2.5%) | 30.0 | V-0 | 20.1 |

Data from a study on DGEBA cured with dicyandiamide, demonstrating the effect of phosphorus content on fire safety properties. researchgate.net

Biomass-Derived Schiff Base Compounds for Enhanced Fire-Safe Epoxy Thermosets

A growing area of research involves the use of sustainable, biomass-derived compounds to enhance the fire safety of epoxy resins. Schiff base compounds, which contain an azomethine (-CH=N-) group, have shown great promise as flame retardants. cnrs.frbohrium.com These compounds can be synthesized from renewable resources like protocatechualdehyde. cnrs.frresearchgate.net

The flame retardancy mechanism of Schiff base structures is primarily attributed to their ability to facilitate extensive cross-linking and charring at elevated temperatures. cnrs.fr The nitrogen-containing azomethine group promotes the formation of a dense, stable, and intumescent char layer during combustion. This char acts as a highly effective barrier to heat and mass transfer, starving the fire of fuel and oxygen. cnrs.fr The resulting thermosets not only exhibit excellent fire safety—including high LOI values, V-0 classification in UL-94 tests, and dramatic reductions in heat and smoke release—but can also possess superior thermomechanical properties, such as a high glass transition temperature and improved modulus, compared to conventional petroleum-based epoxies. cnrs.frresearchgate.net

Table 4: Comparison of Fire Safety and Mechanical Properties for a Biomass Schiff Base Epoxy vs. Conventional Epoxy

| Property | DGEBA/DDM (Conventional) | PH-ODA-EP/DDM (Schiff Base) | Improvement |

|---|---|---|---|

| Char Yield (in N₂) | 14.8% | 41.7% | +181.8% |

| LOI (%) | - | 40.5% | - |

| UL-94 Rating | Fails | V-0 | Pass |

| Peak Heat Release Rate (pHRR) | 1180 kW/m² | 107 kW/m² | -90.9% |

| Total Heat Release (THR) | 88.6 MJ/m² | 24.8 MJ/m² | -72.0% |

| Storage Modulus (at 30°C) | 2.92 GPa | 6.01 GPa | +105.8% |

Data derived from a comparative study between a conventional DGEBA/DDM system and a novel biomass-derived Schiff base epoxy thermoset. cnrs.frresearchgate.net

Development of High-Performance this compound Systems with Tailored Functionalities

The development of high-performance thermosets based on this compound, a type of epoxy resin, involves strategic modifications to tailor its functionalities for specific, demanding applications. Due to their highly cross-linked structure, unmodified epoxy resins are often brittle. semanticscholar.org Research efforts focus on enhancing inherent properties such as mechanical strength, thermal stability, and flame retardancy, as well as engineering specific characteristics like dielectric performance for advanced electronics. mdpi.comresearchgate.net These modifications typically involve incorporating functional additives, fillers, or co-polymers into the epoxy matrix to create composite systems with synergistic properties.

A primary area of development is the enhancement of mechanical toughness to overcome the inherent brittleness of the epoxy matrix. semanticscholar.org Various materials, including synthetic rubbers, thermoplastics, inorganic nanoparticles, and block copolymers, have been utilized to improve the toughness of epoxy resins. semanticscholar.orgmdpi.com The goal is to increase the material's resistance to crack propagation and improve its impact strength without significantly compromising other desirable properties like stiffness and glass transition temperature (Tg). semanticscholar.orgresearchgate.net

Another critical area is the improvement of flame retardancy, which is essential for applications in electronics, automotive, and aerospace industries. This is often achieved by incorporating phosphorus-containing compounds, which can act in both the gas phase (flame inhibition) and condensed phase (char formation) to suppress combustion. mdpi.com

Furthermore, tailoring the dielectric properties of this compound-based systems is crucial for their use in electronic packaging and as insulating materials for printed circuit boards. mdpi.comrevmaterialeplastice.ro A low dielectric constant and low dielectric loss are desirable to minimize signal delay and energy dissipation in high-frequency applications. mdpi.comresearchgate.net This is typically achieved by incorporating fillers with specific dielectric characteristics or by modifying the polymer backbone to reduce polarity. revmaterialeplastice.ro

Enhanced Mechanical Performance

Improving the mechanical properties of this compound thermosets often involves creating a multiphase morphology within the cured resin. The introduction of a secondary phase, such as rubber particles or engineered thermoplastics, can dissipate energy from an impact or a propagating crack, thereby increasing the material's toughness.

One effective strategy is the use of nano-modifiers. For instance, novel linear polyhedral oligomeric silsesquioxane (POSS)-epoxy nano-modifiers have been shown to enhance both toughness and stiffness simultaneously. semanticscholar.org When used as a co-curing agent, these modifiers disperse at a molecular level, allowing for efficient stress transfer to the polymer matrix. semanticscholar.org At a loading of just 5 wt%, a POSS-based nano-modifier increased the Young's modulus by 27% relative to the neat epoxy resin. semanticscholar.org The toughening effect is attributed to the synergistic action of the rigid POSS core and the flexible polymer chain, which increases the energy required for crack propagation. semanticscholar.org

Another approach involves blending with other multifunctional epoxy systems. Studies on modifying a standard bisphenol-A (DGEBA) based epoxy showed that adding 10 wt.% of a tri-functional epoxy (distilled triglycidylether of meta-amino phenol) could increase tensile strength by 14% and slightly raise the glass transition temperature. ed.ac.uk

Hyperbranched polymers have also been explored as toughening agents. The addition of a terminal epoxy hyperbranched polyether sulfone (EHPES) to a DGEBA resin at 7 wt% resulted in significant improvements in tensile, flexural, and impact strengths by 9.24%, 10.70%, and 19.38%, respectively. mdpi.com

Table 1: Enhancement of Mechanical Properties in Modified Epoxy Systems

| Modifier | Concentration (wt%) | Property | Base Value (Unmodified) | Modified Value | Improvement (%) | Source |

|---|---|---|---|---|---|---|

| POSS-epoxy nano-modifier | 5 | Young's Modulus | - | - | 27 | semanticscholar.org |

| Tri-functional Epoxy | 10 | Tensile Strength | - | - | 14 | ed.ac.uk |

| Hyperbranched Polyether Sulfone (EHPES) | 7 | Tensile Strength | 80.32 MPa | 87.75 MPa | 9.24 | mdpi.com |

| Hyperbranched Polyether Sulfone (EHPES) | 7 | Flexural Strength | 101.17 MPa | 112.0 MPa | 10.70 | mdpi.com |

| Hyperbranched Polyether Sulfone (EHPES) | 7 | Impact Strength | 34.93 kJ/m² | 41.70 kJ/m² | 19.38 | mdpi.com |

| Chlorine Substituted DDM Hardener | - | Flexural Modulus | 3.1 GPa | 3.5 GPa | 12.9 | researchgate.net |

Improved Flame Retardancy

For applications requiring fire safety, the flame retardancy of this compound thermosets can be significantly enhanced. The incorporation of phosphorus-containing flame retardants is a common and effective strategy. These compounds interfere with the combustion cycle, promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen. mdpi.com

For example, a synthesized phosphorus-containing compound, (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), demonstrated excellent flame retardancy in an epoxy resin. mdpi.com With a phosphorus content of just 1.2 wt%, the modified epoxy achieved the highest rating (V-0) in the UL-94 vertical burning test and a high Limiting Oxygen Index (LOI) of 29.2%. mdpi.com The LOI value indicates the minimum oxygen concentration required to support combustion; a higher value signifies better flame retardancy. The unmodified epoxy had an LOI of 23.2% and failed the UL-94 test. mdpi.com

The mechanism of ODDPO involves both gas-phase and condensed-phase effects, with a particularly strong barrier effect from charring, which increased by 33.12% compared to the neat epoxy. mdpi.com Similarly, introducing a bisphenol containing an azomethine moiety into an epoxy-amine thermoset also yielded good flame retardancy, with LOI values exceeding 29.5. researchgate.net

Table 2: Flame Retardancy Performance of Modified Epoxy Systems

| Modifier / System | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Source |

|---|---|---|---|---|

| Unmodified Epoxy | 0 | 23.2 | No Rating | mdpi.com |

| ODDPO-Modified Epoxy | 0.9 | 28.1 | V-1 | mdpi.com |

| ODDPO-Modified Epoxy | 1.2 | 29.2 | V-0 | mdpi.com |

| Epoxy with Azomethine Moiety | - | > 29.5 | - | researchgate.net |

| TGDDM Resin / DDM Hardener | - | 25.5 | - | researchgate.net |

Tailored Dielectric Properties

In high-performance electronics, this compound-based materials are used for insulation, where a low dielectric constant (εr or Dk) and a low dielectric loss (tan δ or Df) are critical. mdpi.comrevmaterialeplastice.ro The dielectric constant represents a material's ability to store electrical energy, while the dielectric loss indicates the energy dissipated as heat. revmaterialeplastice.ro

Modification with flame retardants can also influence dielectric properties. The addition of the ODDPO flame retardant to an epoxy resin was found to have a minimal negative impact. At 1 MHz, the dielectric constant of the unmodified epoxy was 3.26, which slightly increased to 3.39 in the ODDPO-modified version that achieved a V-0 rating. mdpi.com

For more significant adjustments, fillers are often employed. Composites made with fillers like titanium dioxide (TiO2) can be formulated to achieve specific dielectric performance. researchgate.net The dielectric properties of polymer composites are influenced by factors such as the properties of the polymer matrix, the type and concentration of the filler, and the frequency of the applied electric field. revmaterialeplastice.ro For instance, bismaleimide-based polymers, which can be blended with epoxies, have been shown to possess dielectric constants between 3.08 and 3.50 at 100°C and 1 Hz. revmaterialeplastice.ro By carefully selecting additives and their concentrations, the dielectric performance of the final composite can be precisely tailored for applications like microwave filters, antennas, and flexible electronic substrates. researchgate.net

Table 3: Dielectric Properties of Modified Resin Systems

| Material System | Frequency | Dielectric Constant (εr) | Dielectric Loss (tan δ) | Source |

|---|---|---|---|---|

| Unmodified Epoxy | 1 MHz | 3.26 | 0.016 | mdpi.com |

| Unmodified Epoxy | 10 MHz | 3.25 | 0.021 | mdpi.com |

| ODDPO-Modified Epoxy (V-0 Rated) | 1 MHz | 3.39 | 0.015 | mdpi.com |

| ODDPO-Modified Epoxy (V-0 Rated) | 10 MHz | 3.38 | 0.021 | mdpi.com |

| Bismaleimide Polymer Film P-1 | 1 Hz | 3.18 | - | revmaterialeplastice.ro |

| Bismaleimide Polymer Film P-1 | 1 MHz (10⁶ Hz) | 3.13 | - | revmaterialeplastice.ro |

Theoretical and Computational Studies on Bis 4 Oxiran 2 Ylmethyl Phenyl Methane Systems

Molecular Dynamics Simulations of Curing Processes and Network Formation

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the curing process of Bis(4-(oxiran-2-ylmethyl)phenyl)methane (DGEBF) at an atomic level. arxiv.orgarxiv.org These simulations model the transformation from individual liquid monomers to a solid, three-dimensional crosslinked network, providing insights that are difficult to obtain through experimental means alone. arxiv.org The primary goal is to predict the evolution of the polymer structure and its thermomechanical properties as the curing reaction progresses. arxiv.orgnih.gov

The simulation process typically involves three main stages: model construction, crosslinking, and property prediction. Initially, a simulation cell is populated with a stoichiometric ratio of DGEBF and a curing agent, such as diethyltoluenediamine (B1605086) (DETDA). arxiv.org This mixture is then subjected to a series of steps to achieve a realistic density and equilibrated state. arxiv.orgacs.org

To simulate the chemical reactions of curing, researchers employ reactive force fields, such as the Reactive Interface Force Field (IFF-R). arxiv.orgacs.orgresearchgate.net These specialized force fields allow for the dynamic formation and breakage of covalent bonds. The curing chemistry of the DGEBF/DETDA system is a two-step process:

A primary amine group on the DETDA molecule performs a nucleophilic attack on an epoxide ring of a DGEBF molecule. This opens the ring and forms a new covalent bond, resulting in a secondary amine. arxiv.orgacs.org

The newly formed secondary amine then reacts with another epoxide ring, creating a tertiary amine and establishing a crosslink. arxiv.orgacs.org

MD simulations track these reactions based on proximity and orientation criteria for the reactive atoms. northwestern.edu As the simulation progresses, the degree of cure, or crosslinking density, increases, leading to the formation of larger and more complex molecular clusters. This process mirrors the physical transition from a viscous liquid to a gel and finally to a rigid solid. acs.orgresearchgate.net Throughout the simulation, properties like density and volumetric shrinkage are monitored, providing critical data for predicting material behavior during manufacturing. arxiv.org Various force fields, including COMPASS and cff91, have been utilized to model these systems, with the choice of force field impacting the accuracy of the predicted properties compared to experimental values. nih.govresearchgate.net

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. mdpi.com In the context of DGEBF, DFT provides fundamental insights into the curing reaction by elucidating reaction pathways and calculating the energetics involved, which complements the classical mechanical approach of MD simulations. sci-hub.seresearchgate.net

DFT calculations can map out the potential energy surface of the epoxy-amine reaction, identifying the structures of reactants, transition states, intermediates, and products. sci-hub.seresearchgate.netpku.edu.cn By calculating the activation energies for different potential reaction pathways, DFT can determine the most kinetically favorable mechanism. sci-hub.seacs.org Studies on model epoxy-amine systems have examined various reaction conditions, including uncatalyzed reactions, self-promotion by other amine groups, and catalysis by hydroxyl groups (which are products of the reaction itself). sci-hub.seacs.orgresearchgate.netbohrium.com These theoretical investigations have shown that alcohol-catalyzed pathways, where a hydroxyl group facilitates proton transfer, significantly lower the activation barrier compared to uncatalyzed reactions. sci-hub.seresearchgate.netbohrium.com

A key application of DFT has been in comparing the reactivity of DGEBF with the closely related Diglycidyl ether of bisphenol A (DGEBA). Experimental observations show that the initial curing reaction for DGEBF systems can be slower than for DGEBA. nih.gov DFT calculations, in conjunction with other analyses, have attributed this delay not to a difference in the intrinsic reactivity of the epoxy groups, but to intermolecular stacking of the DGEBF molecules. nih.gov This stacking arrangement can sterically hinder the approach of the amine curing agent to the reactive epoxy sites, thus slowing the initial reaction rate. nih.gov Furthermore, DFT and frontier molecular orbital analysis can be used to assess the chemical reactivity of the molecules by examining the HOMO-LUMO energy gap. researchgate.net

Predictive Modeling of Curing Kinetics and Network Evolution

Predictive modeling of curing kinetics is essential for optimizing manufacturing processes and tailoring the final properties of DGEBF-based materials. cranfield.ac.ukresearchgate.net These models mathematically describe the rate of conversion (the degree of cure) as a function of time and temperature. acs.org

A common approach involves the use of phenomenological or mechanistic models fitted to experimental data, typically from Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction. acs.org For many epoxy systems, including those based on DGEBF, the curing process does not follow simple nth-order kinetics. Instead, it often exhibits an S-shaped curve for conversion versus time, where the reaction rate is initially slow, accelerates to a maximum, and then slows down as reactants are consumed and mobility is restricted. wichita.edu

This behavior is well-described by autocatalytic models , such as the Kamal-Sourour or Sestak-Berggren models. wichita.edunist.govmdpi.comresearchgate.net These models include terms that account for the reaction being catalyzed by the products formed, specifically the hydroxyl groups generated during the epoxide ring-opening, which accelerate subsequent reactions. wichita.edupolymerinnovationblog.com The general form of an autocatalytic model is:

dα/dt = (k_1_ + k_2_α_m_)(1 - α)n

where α is the degree of cure, dα/dt is the reaction rate, k_1_ and k_2_ are rate constants, and m and n are the reaction orders. wichita.edu

New modeling approaches aim to predict the curing behavior of complex multi-component systems with less reliance on extensive experimentation. One such innovative method approximates the kinetics of a ternary system (e.g., two different epoxies with one amine, or one epoxy with two amines) as a linear combination of the kinetics of its simpler constituent binary systems. cranfield.ac.uk This approach allows for the design of matrix systems with tailored reactivity and cure times by computationally exploring different formulations. cranfield.ac.ukresearchgate.net These kinetic models are fundamental to simulating the evolution of the polymer network, as they define the rate at which crosslinks form and the structure builds up over time. plymouth.ac.uk

Computational Analysis of Crosslink Structures and Their Influence on Macroscopic Behavior

A primary objective of computational studies is to establish a clear relationship between the atomic-level crosslink structure and the macroscopic thermomechanical properties of the final cured DGEBF material. researchgate.net By simulating the formation of the crosslinked network, it becomes possible to predict key performance indicators such as density, modulus, glass transition temperature (Tg), and strength. arxiv.orgnih.govresearchgate.net

Molecular dynamics simulations have shown that as the crosslinking density (degree of cure) increases, the predicted physical and mechanical properties evolve significantly. arxiv.orgarxiv.org

Density and Shrinkage : The bulk density of the material increases as the monomers form a more tightly packed, covalently bonded network. arxiv.org This densification results in volumetric shrinkage, a critical parameter in manufacturing that can lead to internal stresses. MD simulations can accurately predict the total shrinkage as a function of the degree of cure. arxiv.orgresearchgate.net

Mechanical Properties : The stiffness and strength of the material are directly related to the network structure. dtic.mil Simulations show a clear trend of increasing Young's modulus, shear modulus, and bulk modulus with higher crosslink density. researchgate.net These predicted values can be validated against experimental data obtained from mechanical testing. arxiv.orgacs.org

Glass Transition Temperature (Tg) : The Tg is a crucial property that defines the upper service temperature of the polymer. It is strongly dependent on the crosslink density and the mobility of the polymer chains. dtic.mil As the network becomes more densely crosslinked, the segmental motion of the chains is restricted, leading to a higher Tg. nih.govakjournals.com MD simulations predict Tg by calculating properties like density or specific volume over a range of temperatures and identifying the transition point. nih.govresearchgate.net

The specific molecular architecture of DGEBF plays a significant role in the final properties. Unlike DGEBA, DGEBF exists as different regioisomers (para-para, para-ortho, ortho-ortho), and the isomeric content affects network formation and performance. drexel.edu Studies have shown that variations in the network topology, such as the distance between crosslinks and chain flexibility, directly influence the thermomechanical response. acs.orgresearchgate.net Computational models have been instrumental in demonstrating how these subtle changes in monomer structure translate into significant differences in the macroscopic behavior of the cured resin. drexel.edu

Predicted Mechanical Properties of DGEBF/DETDA at Full Cure

| Property | MD Simulation Prediction | Experimental Value |

|---|---|---|

| Mass Density (g/cm³) | 1.201 ± 0.002 | 1.19 ± 0.01 |

| Young's Modulus (GPa) | 3.52 ± 0.22 | 3.19 ± 0.09 |

| Bulk Modulus (GPa) | 5.86 ± 0.32 | 5.10 ± 0.10 |

| Shear Modulus (GPa) | 1.28 ± 0.09 | 1.16 ± 0.03 |

| Poisson's Ratio | 0.37 ± 0.01 | 0.38 ± 0.01 |

Data derived from studies on DGEBF/DETDA systems, showing strong agreement between computational predictions and experimental results. arxiv.org

Future Research Directions and Emerging Applications

Development of Novel Bis(4-(oxiran-2-ylmethyl)phenyl)methane Derivatives with Tailored Functionalities

The inherent properties of this compound can be significantly enhanced through the strategic development of novel derivatives. Research in this area is focused on introducing specific chemical moieties to the backbone of the molecule to tailor its functionalities for specialized applications. This can involve modifications to improve toughness, introduce self-healing capabilities, or enhance thermal and chemical resistance. swinburne.edu.au

One promising research direction is the incorporation of dynamic covalent bonds into the epoxy network. swinburne.edu.au This can lead to the development of vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. Such derivatives could be reprocessed and recycled, addressing the sustainability challenges associated with traditional epoxy resins. Furthermore, the introduction of functionalities like disulfide linkages or Diels-Alder adducts can impart self-healing properties to the material. scirp.org

Another area of exploration is the synthesis of derivatives with enhanced mechanical and thermal properties. This can be achieved by incorporating rigid and bulky molecular structures or by creating interpenetrating polymer networks (IPNs) with other high-performance polymers. For example, the introduction of phosphazene-containing groups can significantly improve the heat resistance of the resulting epoxy resin. nih.gov

The table below outlines potential tailored functionalities that can be achieved through the development of novel derivatives.

| Desired Functionality | Potential Chemical Modification | Anticipated Outcome |

| Self-Healing | Incorporation of Diels-Alder adducts or disulfide bonds | Intrinsic ability to repair damage upon stimulus (e.g., heat) |

| Reprocessability | Introduction of dynamic covalent bonds (e.g., boronic esters) | Enables recycling and reshaping of the cured thermoset |

| Enhanced Toughness | Blending with thermoplastic polymers or rubber nanoparticles | Improved fracture toughness and impact resistance |

| Flame Retardancy | Incorporation of phosphorus or silicon-containing moieties | Reduced flammability and smoke emission |

| Improved Thermal Stability | Introduction of aromatic or heterocyclic structures | Higher glass transition temperature and degradation temperature |

Exploration of Advanced Curing Technologies (e.g., Light-Controlled Radical Polymerization)

Traditional thermal curing of epoxy resins can be energy-intensive and time-consuming. Future research is increasingly focused on advanced curing technologies that offer faster processing, spatial and temporal control, and reduced energy consumption. Light-controlled polymerization, particularly UV-curing, is a rapidly growing area of interest. This technology utilizes photoinitiators that, upon exposure to light of a specific wavelength, generate reactive species to initiate the polymerization of the epoxy resin.

While cationic photopolymerization is a common method for curing epoxy resins, research into hybrid systems, such as free-radical/cationic ring-opening hybrid photopolymerization, is gaining traction. These systems can offer synergistic benefits, such as reduced oxygen inhibition and improved mechanical properties of the cured material.

Another innovative approach is Radical Induced Cationic Frontal Polymerization (RICFP). This technique allows for the energy-efficient bulk curing of epoxy resins. A localized stimulus, such as a short burst of UV light or heat, initiates a self-sustaining polymerization front that propagates through the material. This method is particularly advantageous for curing large or complex-shaped parts where conventional heating is impractical.

The following table summarizes key features of advanced curing technologies for this compound.

| Curing Technology | Mechanism | Key Advantages | Potential Applications |

| UV-Curing (Cationic) | Photoinitiator generates a strong acid upon UV exposure to initiate cationic polymerization. | Fast cure speeds, low energy consumption, solvent-free formulations. | Coatings, adhesives, 3D printing. |

| Hybrid Photopolymerization | Combination of free-radical and cationic polymerization mechanisms. | Reduced oxygen inhibition, tunable properties. | Dental resins, advanced composites. |

| Radical Induced Cationic Frontal Polymerization (RICFP) | A localized stimulus triggers a self-propagating polymerization front. | Energy efficient, suitable for bulk curing of large parts. | Aerospace components, infrastructure repair. |

Integration into Smart Materials and Adaptive Structures Research

The unique properties of epoxy resins, such as high strength and stiffness, make them excellent candidates for the matrix material in smart composites and adaptive structures. These materials can sense and respond to external stimuli, such as temperature, light, or an electric field, in a controlled and predictable manner.

A significant area of research is the development of shape memory polymers (SMPs) based on this compound. researchgate.netnih.gov By carefully designing the crosslinked network, it is possible to create a material that can be deformed and fixed into a temporary shape, and then recover its original shape upon the application of a stimulus like heat. researchgate.netnih.gov These materials have potential applications in deployable space structures, biomedical devices, and morphing wings for aircraft. researchgate.net

Another exciting frontier is the development of self-healing epoxy resins. scirp.orgresearchgate.net By incorporating reversible chemical bonds or microencapsulated healing agents into the epoxy matrix, materials can be created that can autonomously repair cracks and other forms of damage. scirp.orgresearchgate.net This can significantly extend the service life and improve the safety of structural components. Bio-based reversible cross-linking strategies are also being explored to create self-healing and reprocessable epoxy resins. acs.org

The table below provides an overview of the integration of this compound into smart materials.

| Smart Material System | Underlying Principle | Potential Applications |

| Shape Memory Polymers (SMPs) | A crosslinked network that allows for fixing a temporary shape and recovering the original shape upon stimulation. researchgate.netnih.gov | Deployable space structures, morphing wings, biomedical devices. researchgate.net |

| Self-Healing Materials | Intrinsic self-healing through reversible bonds or extrinsic healing via encapsulated agents. scirp.orgresearchgate.net | Aerospace composites, protective coatings, structural adhesives. |

| Adaptive Composites | Integration of sensors and actuators (e.g., piezoelectric fibers) into the epoxy matrix. | Vibration damping, structural health monitoring, noise control. |

Challenges and Opportunities in Scaling Up Bio-Based this compound Production for Industrial Applications

The transition towards a bio-based economy presents both significant challenges and immense opportunities for the production of this compound from renewable resources. The primary precursor for this compound is bisphenol F (BPF), which is traditionally derived from petroleum feedstocks. wikipedia.org The development of economically viable routes to bio-based BPF is a critical step towards sustainable production.

One of the main challenges is the efficient conversion of biomass into the necessary aromatic platform chemicals. mdpi.com Lignin (B12514952), a complex aromatic biopolymer, is a promising renewable source for these building blocks. researchgate.net However, the depolymerization of lignin and the selective synthesis of desired phenolic compounds remain significant research hurdles. Advances in catalysis and biorefinery technologies are crucial to overcoming these challenges. rsc.org

Despite the challenges, the opportunities are substantial. The growing demand for sustainable and green materials is a major market driver. Bio-based epoxy resins can offer a reduced carbon footprint and may exhibit unique properties derived from their natural precursors. sci-hub.se Furthermore, the development of a robust bio-based chemical industry can create new economic opportunities and reduce reliance on volatile fossil fuel markets.

The following table summarizes the key challenges and opportunities in the scale-up of bio-based this compound production.

| Aspect | Challenges | Opportunities |

| Feedstock Availability and Cost | Competition with food and other bio-based industries; efficient and cost-effective biomass pretreatment. | Utilization of non-food biomass and waste streams; development of dedicated energy crops. |

| Conversion Technology | Efficient and selective conversion of biomass to aromatic platform chemicals; development of robust and scalable catalytic processes. rsc.org | Advances in biocatalysis and metabolic engineering; integration of biorefineries for co-production of multiple products. |

| Product Performance and Purity | Ensuring consistent quality and performance of bio-based resins compared to their petroleum-based counterparts. | Potential for novel properties derived from bio-based feedstocks; development of "drop-in" replacements and new-to-market materials. |

| Market Acceptance and Regulation | Gaining market confidence in new materials; navigating evolving environmental regulations and certification standards. | Increasing consumer demand for sustainable products; supportive government policies and incentives for bio-based industries. |

Q & A

Q. What are the established synthesis routes for Bis(4-(oxiran-2-ylmethyl)phenyl)methane, and how are reaction conditions optimized?